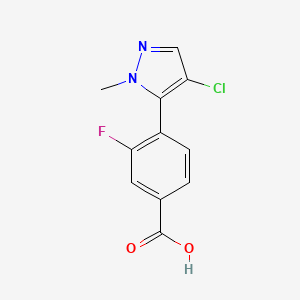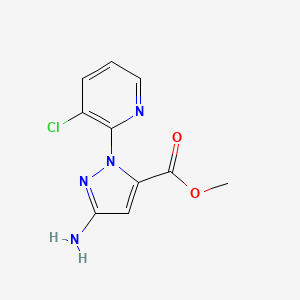
methyl 3-amino-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 3-amino-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a chloro-pyridyl group, and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate typically involves the reaction of 3-chloro-2-pyridinecarboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with methyl acetoacetate under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 3-amino-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include nitro derivatives, dechlorinated compounds, and various substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, methyl 3-amino-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, particularly insecticides. Its derivatives are effective against a wide range of pests .
Wirkmechanismus
The mechanism of action of methyl 3-amino-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it may inhibit essential enzymes or disrupt cell membrane integrity. For its anticancer properties, it may interfere with DNA replication or induce apoptosis in cancer cells[4][4].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid: This compound is structurally similar but contains a bromine atom instead of a methyl ester group.
Chlorantraniliprole: This compound shares the pyrazole core and is used as an insecticide.
Uniqueness
methyl 3-amino-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, chloro-pyridyl group, and methyl ester group makes it versatile for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H9ClN4O2 |
|---|---|
Molekulargewicht |
252.66 g/mol |
IUPAC-Name |
methyl 5-amino-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H9ClN4O2/c1-17-10(16)7-5-8(12)14-15(7)9-6(11)3-2-4-13-9/h2-5H,1H3,(H2,12,14) |
InChI-Schlüssel |
ZYCQRDXZNUFCEP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=NN1C2=C(C=CC=N2)Cl)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
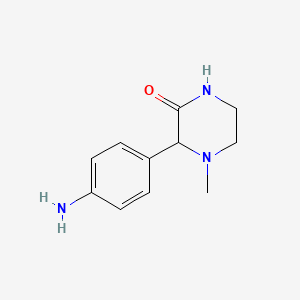
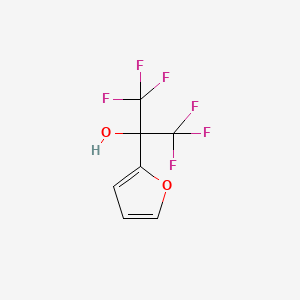
![2-Ethyl-6-methoxybenzo[b]thiophene](/img/structure/B8556006.png)
![2-[1-methyl-4-(4-nitro-3-propan-2-yloxyphenyl)piperazin-2-yl]ethanol](/img/structure/B8556017.png)
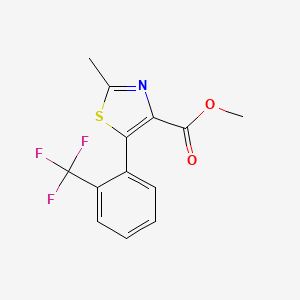


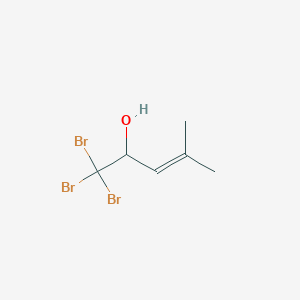
![2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]decan-8-ol](/img/structure/B8556051.png)
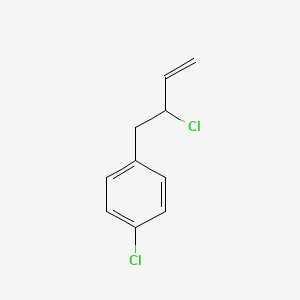

![Ethyl 1,8-dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate](/img/structure/B8556087.png)

